molecular formula C24H19BrN2O4 B11599820 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Katalognummer: B11599820
Molekulargewicht: 479.3 g/mol
InChI-Schlüssel: LJANDAHFNXMKBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and is substituted with various functional groups that enhance its chemical reactivity and potential utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    2-Amino-4-(4-(Benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitril: Bekannt für seine Antityrosinase-Aktivität.

    4-((4-(Benzyloxy)-2-hydroxybenzyliden)amino)-[1,1’-Biphenyl]-3-ol: Zeigt antioxidative und antimikrobielle Aktivitäten.

Einzigartigkeit

2-Amino-4-[4-(Benzyloxy)-2-brom-5-methoxyphenyl]-7-hydroxy-4H-chromen-3-carbonitril ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Das Vorhandensein des Bromatoms ermöglicht insbesondere einzigartige Substitutionsreaktionen, die bei ähnlichen Verbindungen, denen diese funktionelle Gruppe fehlt, nicht möglich sind.

Eigenschaften

Molekularformel

C24H19BrN2O4

Molekulargewicht

479.3 g/mol

IUPAC-Name

2-amino-4-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H19BrN2O4/c1-29-21-10-17(19(25)11-22(21)30-13-14-5-3-2-4-6-14)23-16-8-7-15(28)9-20(16)31-24(27)18(23)12-26/h2-11,23,28H,13,27H2,1H3

InChI-Schlüssel

LJANDAHFNXMKBU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.